molecular formula C7H5NO3 B12868906 5-(Cyanomethyl)furan-2-carboxylic acid

5-(Cyanomethyl)furan-2-carboxylic acid

Cat. No.: B12868906
M. Wt: 151.12 g/mol
InChI Key: RXBXNTKHMRQXBH-UHFFFAOYSA-N
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Description

5-(Cyanomethyl)furan-2-carboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyanomethyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with furan-2-carboxylic acid.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Cyanomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

The major products formed from these reactions include various substituted furans, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Cyanomethyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Cyanomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in various chemical interactions, including hydrogen bonding and nucleophilic attacks, influencing the compound’s biological activity. The furan ring’s aromatic nature also contributes to its reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylfurfural (HMF): A furan derivative with a hydroxymethyl group, used as a platform chemical for producing bio-based materials.

    2,5-Furandicarboxylic Acid (FDCA): A dicarboxylic acid derived from furan, used in the production of bioplastics and polymers.

    Furfuryl Alcohol: A furan derivative with an alcohol group, used in the synthesis of resins and as a solvent.

Uniqueness

5-(Cyanomethyl)furan-2-carboxylic acid is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications, such as the synthesis of novel bioactive compounds and specialty materials.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-(cyanomethyl)furan-2-carboxylic acid

InChI

InChI=1S/C7H5NO3/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3H2,(H,9,10)

InChI Key

RXBXNTKHMRQXBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CC#N

Origin of Product

United States

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